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Compound of Interest

Compound Name:
2,4-Dimethoxy-5-

nitrobenzaldehyde

CAS No.: 6468-19-5

Cat. No.: B188477 Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[5][6][7]
2,4-Dimethoxy-5-nitrobenzaldehyde (CAS: 6324-49-8) represents a critical aromatic

intermediate in the synthesis of pharmacologically active Schiff bases, chalcones, and

heterocyclic scaffolds. Its structural integrity is defined by the interplay between the electron-

donating methoxy groups (at C2 and C4) and the electron-withdrawing nitro group (at C5) and

aldehyde moiety (at C1).

For researchers in drug discovery, particularly those developing antitubercular or antimicrobial

agents, the precise characterization of this compound is non-trivial due to the prevalence of

positional isomers (e.g., 2,5-dimethoxy or 4,5-dimethoxy variants). This guide provides a

definitive spectroscopic fingerprint to validate the synthesis and purity of 2,4-DMNB.

Structural Specifications
Molecular Formula:

[1]
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Molecular Weight: 211.17 g/mol [2][1]

Appearance: Yellow to light brown crystalline solid

Melting Point: 115–118 °C

Characterization Workflow
To ensure "analytical confidence," we employ a multi-modal approach. Relying on a single

method (like melting point) is insufficient for distinguishing between nitro-positional isomers.
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Figure 1: Analytical triage workflow for the validation of 2,4-DMNB.

Spectroscopic Data & Analysis
Nuclear Magnetic Resonance (NMR)
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NMR is the gold standard for confirming the substitution pattern. The specific positions of the

aromatic protons are diagnostic. In 2,4-DMNB, the two aromatic protons are para to each other

(positions 3 and 6), resulting in singlets rather than the doublets seen in ortho/meta isomers.

Experimental Protocol:

Solvent:

or

.

Concentration: 15 mg in 0.6 mL solvent.

Reference: TMS (

0.00 ppm).

Table 1:

H NMR Assignments (400 MHz,

)
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Shift (

ppm)
Multiplicity Integration Assignment

Structural
Insight

10.28 Singlet (s) 1H -CHO

Aldehyde proton;

highly deshielded

by aromatic ring

and carbonyl

anisotropy.

8.50 Singlet (s) 1H Ar-H (C6)

Critical

Diagnostic:

Proton at C6 is

deshielded by

the ortho-nitro

group (C5) and

ortho-aldehyde

(C1).

6.55 Singlet (s) 1H Ar-H (C3)

Proton at C3 is

shielded by two

flanking electron-

donating

methoxy groups

(C2, C4).

4.08 Singlet (s) 3H -OCH

Methoxy group

(likely C4, slightly

more

deshielded).

4.07 Singlet (s) 3H -OCH Methoxy group

(likely C2).

Note: The observation of two distinct aromatic singlets (6.55 and 8.50 ppm) confirms the 2,4,5-

substitution pattern. If coupling (doublets) were observed, it would indicate adjacent protons

(e.g., a 2,3-dimethoxy isomer). [1][2][2][3][4][1][5][6][7][8][9][10]
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Table 2:

C NMR Assignments (100 MHz,

)
Shift (

ppm)
Assignment

186.54 Carbonyl Carbon (C=O)

165.83 C4 (Aromatic C-O)

159.53 C2 (Aromatic C-O)

127.99
C5 (C-NO

)

95.93 C3 (Aromatic C-H, highly shielded)

56.97, 56.49
Methoxy Carbons (-OCH

)

Fourier Transform Infrared Spectroscopy (FT-IR)
FT-IR is utilized primarily to confirm the presence of the nitro and aldehyde functionalities and

the absence of hydroxyl groups (indicating successful methylation if synthesized from 2,4-

dihydroxy-5-nitrobenzaldehyde).

Experimental Protocol:

Method: KBr Pellet (1-2 mg sample ground with 100 mg KBr).

Resolution: 4 cm

.[11]

Scans: 32.
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Table 3: Key IR Vibrational Modes
Wavenumber (cm

)
Vibration Mode Intensity Interpretation

1702 Strong
Conjugated aldehyde

carbonyl stretch.

1580 Medium
Aromatic ring skeletal

vibrations.

1530-1550 Strong
Asymmetric nitro

stretch.

1302-1340 Strong
Symmetric nitro

stretch.

2892, 2981 Weak
Methyl C-H stretching

(methoxy groups).

1280 Strong
Aryl alkyl ether

stretching.

Absence of broad peak at 3200-3500 cm

confirms the absence of phenolic -OH groups. [1]

Electronic Spectroscopy (UV-Vis)
UV-Vis is less structural but vital for determining purity and conjugation extent.

Solvent: Methanol or Ethanol.

Transitions:

~230-260 nm:

transitions of the benzene ring.

~310-350 nm:

transition involving the nitro and carbonyl lone pairs.
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Application: The band gap energy can be calculated from the absorption edge, which is

relevant if the molecule is used in optoelectronic applications or as a photosensitizer.

Synthesis & Mechanism of Formation
Understanding the synthesis aids in identifying potential impurities. The most common route is

the methylation of 2,4-dihydroxy-5-nitrobenzaldehyde.
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Figure 2: Synthesis pathway via Williamson Ether Synthesis.

Potential Impurities:

Mono-methylated intermediates: If the reaction is incomplete, peaks at ~3400 cm

(OH) will persist in IR.

O-alkylation vs C-alkylation: Under standard conditions (

/Acetone), O-alkylation is favored, but high temperatures may induce side reactions.

Advanced Validation: DFT & Crystallography
For regulatory submission or high-impact publication, experimental data should be

corroborated with theoretical models.

Density Functional Theory (DFT)
Using B3LYP/6-311G(d,p) level of theory is the standard for this class of nitro-aromatics.[12]
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Geometry Optimization: The nitro group at C5 is often twisted slightly out of the plane relative

to the benzene ring due to steric repulsion from the adjacent methoxy group at C4 and the

proton at C6.

HOMO-LUMO: The HOMO is typically localized on the methoxy-substituted aromatic ring,

while the LUMO is concentrated on the nitro and aldehyde electron-withdrawing groups,

facilitating Intramolecular Charge Transfer (ICT). [3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3,4-Dimethoxy-5-nitrobenzaldehyde | C9H9NO5 | CID 10867565 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 2,3-dimethoxy-5-nitro-benzaldehyde CAS#: 6324-49-8 [m.chemicalbook.com]

3. mdpi.com [mdpi.com]

4. echemi.com [echemi.com]

5. chemscene.com [chemscene.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.mdpi.com/2673-4583/14/1/90
https://pdf.benchchem.com/167/Evaluating_the_Biological_Activity_of_Derivatives_Synthesized_from_2_Chloro_5_nitrobenzaldehyde_A_Comparative_Guide.pdf
https://pdf.benchchem.com/120/A_Comparative_Spectroscopic_Analysis_of_2_4_and_2_5_Dihydroxybenzaldehyde_Isomers.pdf
https://www.benchchem.com/product/b188477?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dimethoxy-5-nitrobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3_4-Dimethoxy-5-nitrobenzaldehyde
https://m.chemicalbook.com/ProductChemicalPropertiesCB81216165_EN.htm
https://www.mdpi.com/2673-4583/14/1/90
https://www.echemi.com/products/pd2109045641-2-4-dihydroxy-5-nitrobenzaldehyde.html
https://www.chemscene.com/product/53844-98-7.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. Benzaldehyde, 2,4-dimethoxy- [webbook.nist.gov]

7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

9. asianpubs.org [asianpubs.org]

10. sjuoz.uoz.edu.krd [sjuoz.uoz.edu.krd]

11. pdf.benchchem.com [pdf.benchchem.com]

12. researchgate.net [researchgate.net]

13. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [Technical Whitepaper: Spectroscopic Profiling &
Structural Validation of 2,4-Dimethoxy-5-nitrobenzaldehyde]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b188477#spectroscopic-
characterization-of-2-4-dimethoxy-5-nitrobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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